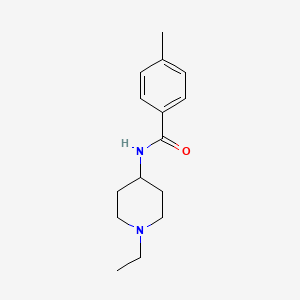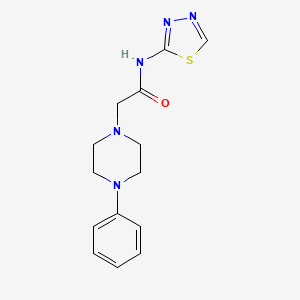
N-(4-iodo-2,5-dimethylphenyl)-4-biphenylcarboxamide
Übersicht
Beschreibung
N-(4-iodo-2,5-dimethylphenyl)-4-biphenylcarboxamide, also known as Iodo-CM, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the carboxamide family and has a molecular weight of 495.32 g/mol. The purpose of
Wissenschaftliche Forschungsanwendungen
N-(4-iodo-2,5-dimethylphenyl)-4-biphenylcarboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of cancer research. Several studies have shown that this compound has potent anticancer properties and can inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, this compound has been studied for its potential applications in the field of organic electronics.
Wirkmechanismus
The mechanism of action of N-(4-iodo-2,5-dimethylphenyl)-4-biphenylcarboxamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, including histone deacetylases (HDACs) and carbonic anhydrases (CAs). These enzymes play a crucial role in various cellular processes, including gene expression, metabolism, and pH regulation. Inhibition of these enzymes by this compound can lead to the disruption of these processes, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress the migration and invasion of cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-iodo-2,5-dimethylphenyl)-4-biphenylcarboxamide is its potent anticancer properties. This makes it an attractive candidate for the development of new cancer therapies. Additionally, this compound has been shown to have a good safety profile and is well-tolerated in animal models. However, one of the main limitations of this compound is its complex synthesis method, which makes it difficult to produce in large quantities. Additionally, the mechanism of action of this compound is not fully understood, which makes it challenging to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of N-(4-iodo-2,5-dimethylphenyl)-4-biphenylcarboxamide. One of the most significant directions is the development of new cancer therapies based on this compound. Additionally, further studies are needed to understand the mechanism of action of this compound and to optimize its therapeutic potential. Furthermore, this compound has potential applications in the field of organic electronics, and further research is needed to explore its properties in this field. Finally, studies are needed to investigate the safety and efficacy of this compound in human clinical trials.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has potent anticancer properties and has been studied for its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, this compound has potential applications in the field of organic electronics. While there are several advantages to the study of this compound, including its potent anticancer properties and good safety profile, there are also several limitations, including its complex synthesis method and the need for further research to understand its mechanism of action. Overall, this compound has significant potential for the development of new cancer therapies and other applications in scientific research.
Eigenschaften
IUPAC Name |
N-(4-iodo-2,5-dimethylphenyl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18INO/c1-14-13-20(15(2)12-19(14)22)23-21(24)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISNIZLKVAFCSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4701281.png)

![5-[(2-chlorophenoxy)methyl]-N-(3,4-dimethoxyphenyl)-2-furamide](/img/structure/B4701294.png)
![5-(5-ethyl-2-thienyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4701299.png)
![3,5-dimethyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-4-isoxazolecarboxamide](/img/structure/B4701306.png)
![4,5-dimethyl-2-{[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B4701314.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4701318.png)



![1-(4-chlorophenyl)-2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4701345.png)
![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B4701350.png)
![methyl 2-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}carbonothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4701367.png)
